molecular formula C13H12FNO B2507308 2-(Benzyloxy)-6-fluoroaniline CAS No. 160564-65-8

2-(Benzyloxy)-6-fluoroaniline

Cat. No. B2507308
CAS RN: 160564-65-8
M. Wt: 217.243
InChI Key: KWHIMHCTOQZTDC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-fluoroaniline is a chemical compound that is part of a broader class of organic molecules which include a benzyl ether group attached to an aniline moiety, with a fluorine atom as a substituent on the aromatic ring. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, as well as its reactivity.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives can be complex, involving multiple steps and various reagents to introduce the fluorine atom into the aromatic ring. For instance, the synthesis of fluorinated furanoses as described in paper involves the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. Similarly, the synthesis of pyrrolo[2,1-c][1,4]benzoxazines from 2-fluoroaniline requires controlled conditions for intramolecular nucleophilic displacement of the fluoride atom. These methods highlight the challenges and intricacies involved in the synthesis of fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl ether group and a fluorine atom on the aromatic ring. The fluorine atom is highly electronegative, which can influence the electron distribution within the molecule and affect its reactivity. The molecular structure analysis of related compounds, such as the benzimidazolyl derivatives in paper , relies on techniques like 1H NMR spectral data to determine the position of the fluorine atom and other substituents on the aromatic ring.

Chemical Reactions Analysis

Fluorinated anilines can undergo various chemical reactions, often influenced by the presence of the fluorine atom. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the formation of thiazolo[3,2-a]benzimidazol-3(2-H)-ones . The orientation of cyclization and the reactivity of the fluorinated compound are critical aspects of the chemical reactions analysis. The synthesis of Schiff's bases from 7-chloro-6-fluoro-2-aminobenzothiazole is another example of how fluorinated anilines can be used as building blocks in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the benzyl ether group and the fluorine substituent. The presence of fluorine typically increases the stability of the aromatic ring towards electrophilic substitution reactions due to its electron-withdrawing nature. The chemical properties of related fluorinated compounds, such as the 2'-fluoro-2-halo derivatives of nucleosides , demonstrate the potential biological activity that can arise from the incorporation of fluorine into organic molecules.

Scientific Research Applications

Metabolism and Bioactivation

2-(Benzyloxy)-6-fluoroaniline, as a fluoroaniline derivative, is studied for its metabolism and bioactivation. Research indicates that fluoroanilines with a fluorinated para position, like this compound, are prone to bioactivation to reactive benzoquinoneimines through cytochrome P-450 dependent conversion. This bioactivation is significant both in vitro and in vivo and suggests potential biological implications for fluoroaniline derivatives (Rietjens & Vervoort, 1991).

Synthesis of Pyrrolo[2,1-c][1,4] Benzoxazines

2-Fluoroaniline, a related compound to this compound, is key in synthesizing pyrrolo[2,1-c][1,4]benzoxazine structures. These compounds have potential applications in various chemical syntheses due to their unique tricyclic structure (Sánchez & Pujol, 1999).

Synthesis of Radiolabeled Compounds

This compound derivatives have been utilized in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. For instance, 6-(4-[(18)F]Fluoro-benzyloxy)-9H-purin-2-ylamine, synthesized using fluoroaniline derivatives, has potential applications in the in vivo mapping of certain enzymes, indicating its relevance in medical diagnostics and research (Vaidyanathan et al., 2000).

Adrenergic Agonist Properties

In the study of adrenergic agonists, derivatives of 2-fluoroaniline, closely related to this compound, have been synthesized and analyzed. These derivatives have been evaluated for their beta-adrenergic potencies, which is essential for understanding their potential therapeutic applications (Kirk et al., 1982).

Synthesis of Low Dielectric Materials

Fluorinated amines, including compounds like 2-fluoroaniline, have been used to synthesize low dielectric materials, indicating their potential application in advanced material science. These synthesized materials demonstrate high thermal stability and low moisture absorption, essential for high-temperature processes in technological applications (Parveen et al., 2014).

Future Directions

Future research could potentially explore the synthesis, properties, and applications of “2-(Benzyloxy)-6-fluoroaniline” in more detail .

properties

IUPAC Name

2-fluoro-6-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHIMHCTOQZTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-benzyloxy-3-fluoro-2-nitrobenzene (10.0 g, 40.5 mmol) in 100 mL of EtOH and 50 mL of 1N HCl is added SnCl2 (38.3 g, 202.5 mmol) and the solution is refluxed for 2 h. After cooling the mixture to RT, it is adjusted to PH>7 with solid K2CO3 and extracted with EtOAc. The organic layer is washed with water and brine, and dried over sodium sulfate. The solvent is removed under reduced pressure to give the product as a yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-benzyloxy-3-fluoro-2-nitrobenzene (1.32 g, 5.34 mmol), SnCl2 (4.96 g, 26.2 mmol), and 1N HCl (5.5 mL, 5.5 mmol) in EtOH (25 mL) is refluxed for 18 h. The mixture is concentrated and stirred with EtOAc and 1N NaOH solution. Solid NaOH is added until strongly basic. The precipitate is removed by filtration, and the organic phase is separated. It is then dried and concentrated. The residue is purified to give the title compound: MS (M+H)+=218.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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